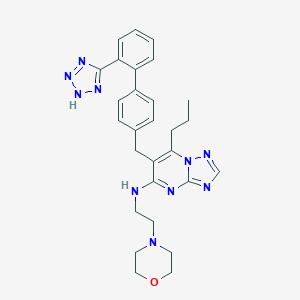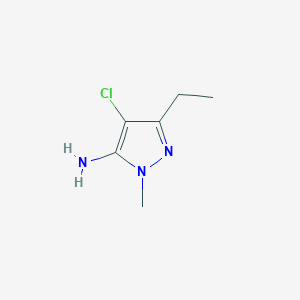
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered as a potent inhibitor of the receptor tyrosine kinase FLT3, which is frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies.
Mechanism Of Action
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine exerts its anti-cancer effects by inhibiting FLT3 and other receptor tyrosine kinases, which are frequently mutated in AML and other hematological malignancies. FLT3 mutations lead to constitutive activation of the receptor, which promotes cell proliferation and survival. 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine binds to the ATP-binding site of FLT3 and prevents its activation, leading to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical And Physiological Effects
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including AML and ALL. In addition, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has been shown to inhibit angiogenesis and metastasis in preclinical models of solid tumors. 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has also been shown to have immunomodulatory effects, leading to the activation of natural killer cells and the inhibition of regulatory T cells.
Advantages And Limitations For Lab Experiments
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has several advantages for lab experiments, including its potent and selective inhibition of FLT3 and other receptor tyrosine kinases, its ability to induce apoptosis and inhibit cell proliferation, and its potential immunomodulatory effects. However, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine also has some limitations, including its low solubility and potential toxicity at high doses.
Future Directions
There are several future directions for the development of 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine and related compounds. One direction is the optimization of the pharmacokinetic and pharmacodynamic properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine to improve its efficacy and minimize its toxicity. Another direction is the development of combination therapies that target multiple signaling pathways in cancer cells. Finally, the identification of biomarkers that predict response to 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine and related compounds could improve patient selection and treatment outcomes.
Synthesis Methods
The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl acetoacetate to form 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. This intermediate is then reduced with zinc dust and acetic acid to give the corresponding amine, which is further treated with phosphoryl chloride to form the final product, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine.
Scientific Research Applications
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has been extensively studied for its potential therapeutic applications in various cancers, including AML, acute lymphoblastic leukemia (ALL), and solid tumors. In preclinical studies, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has been shown to inhibit FLT3 and other receptor tyrosine kinases, leading to the induction of apoptosis and the inhibition of cell proliferation. In clinical trials, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has shown promising results as a single agent and in combination with chemotherapy in patients with AML and ALL.
properties
CAS RN |
180303-03-1 |
|---|---|
Product Name |
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine |
Molecular Formula |
C6H10ClN3 |
Molecular Weight |
159.62 g/mol |
IUPAC Name |
4-chloro-5-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3/c1-3-4-5(7)6(8)10(2)9-4/h3,8H2,1-2H3 |
InChI Key |
VCBQNQIQCYBNNB-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1Cl)N)C |
Canonical SMILES |
CCC1=NN(C(=C1Cl)N)C |
synonyms |
1H-Pyrazol-5-amine, 4-chloro-3-ethyl-1-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



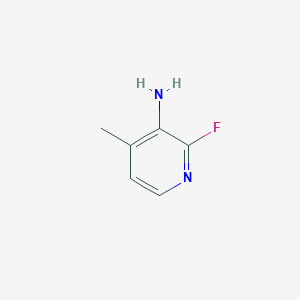
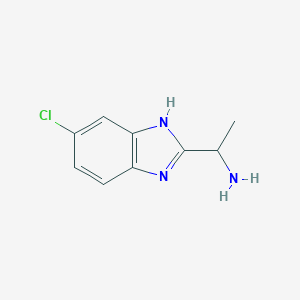
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)


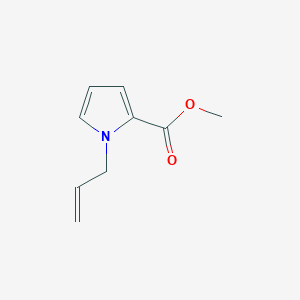
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
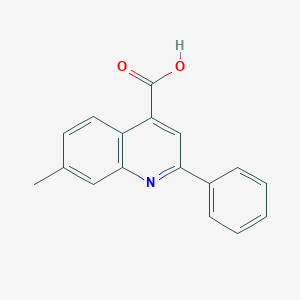
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
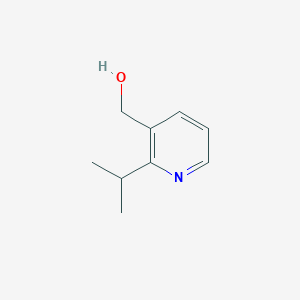
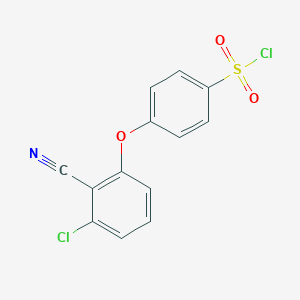
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
